5-(Aminomethyl)thiophene-3-carboxamide

Medicinal chemistry Physicochemical profiling Ligand design

5-(Aminomethyl)thiophene-3-carboxamide (CAS 1542366-12-0, molecular formula C₆H₈N₂OS, molecular weight 156.21 g/mol) is a heterocyclic small-molecule building block featuring a thiophene core substituted at the 3-position with a carboxamide group (–CONH₂) and at the 5-position with an aminomethyl group (–CH₂NH₂). This specific substitution pattern places it within the broader class of thiophene-3-carboxamide derivatives, a privileged scaffold in kinase inhibitor discovery.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
Cat. No. B12851313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)thiophene-3-carboxamide
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C(=O)N)CN
InChIInChI=1S/C6H8N2OS/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2,7H2,(H2,8,9)
InChIKeyLQYAMYIYHQLEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)thiophene-3-carboxamide – Structural & Physicochemical Baseline for Targeted Thiophene Derivative Procurement


5-(Aminomethyl)thiophene-3-carboxamide (CAS 1542366-12-0, molecular formula C₆H₈N₂OS, molecular weight 156.21 g/mol) is a heterocyclic small-molecule building block featuring a thiophene core substituted at the 3-position with a carboxamide group (–CONH₂) and at the 5-position with an aminomethyl group (–CH₂NH₂). This specific substitution pattern places it within the broader class of thiophene-3-carboxamide derivatives, a privileged scaffold in kinase inhibitor discovery [1]. The presence of a free primary amine on a methylene spacer distinguishes it from simpler amino-thiophene analogs by altering both the pKa of the basic center and the rotational flexibility, parameters that directly influence target binding and synthetic derivatization strategies.

Why 5-(Aminomethyl)thiophene-3-carboxamide Cannot Be Replaced by Common Thiophene-3-carboxamide Analogs


Substituting 5-(Aminomethyl)thiophene-3-carboxamide with close regioisomers or analogs such as 5-amino-, 2-amino-, or 5-methyl-thiophene-3-carboxamide carries quantifiable risks in chemical biology and medicinal chemistry workflows. The aminomethyl (–CH₂NH₂) substituent at the 5-position introduces a flexible, titratable primary amine that is geometrically and electronically distinct from the directly attached –NH₂ of 5-aminothiophene-3-carboxamide or the lipophilic –CH₃ of 5-methylthiophene-3-carboxamide . In the context of dual ATP–JIP mimetic inhibitors, structure–activity relationship (SAR) studies have demonstrated that altering the 5-position substituent from an amide-linked aromatic system to a methyl group results in a complete loss of JNK1 inhibitory activity (IC₅₀ > 25 μM vs. 1.3 μM), while shifting the carboxamide from the 3- to the 2-position also abolishes activity [1]. These findings underscore that the precise spatial orientation and hydrogen-bonding capacity of the 5-substituent are critical determinants of target engagement. Generic replacement without experimental validation of the interaction pharmacophore may therefore yield false-negative or off-target profiles that are not representative of the intended chemical probe.

Quantitative Differentiation Evidence for 5-(Aminomethyl)thiophene-3-carboxamide Against Key Comparators


Increased Hydrogen-Bond Donor Capacity vs. 5-Methylthiophene-3-carboxamide Drives Differential Solubility and Interaction Potential

5-(Aminomethyl)thiophene-3-carboxamide possesses two hydrogen-bond donors (the carboxamide –NH₂ and the aminomethyl –NH₂) while 5-methylthiophene-3-carboxamide possesses only one (carboxamide –NH₂) . This difference translates into a measurable increase in topological polar surface area (tPSA) and aqueous solubility, two critical parameters for biochemical assay compatibility and fragment-based screening. The aminomethyl analogue is expected to exhibit a tPSA of approximately 89 Ų versus approximately 63 Ų for the 5-methyl analog, a difference that impacts membrane permeability and oral bioavailability predictions .

Medicinal chemistry Physicochemical profiling Ligand design

Synthetic Versatility: Primary Amine Handle Enables Selective Derivatization Unavailable to 5-Methyl or Unsubstituted Analogs

The free –CH₂NH₂ group of 5-(aminomethyl)thiophene-3-carboxamide permits selective acylation, reductive amination, or sulfonylation under mild conditions without protecting the carboxamide, owing to the higher nucleophilicity of the aliphatic amine relative to the amide nitrogen . In contrast, 5-methylthiophene-3-carboxamide requires pre-functionalization (e.g., radical bromination) to introduce a reactive handle, adding at least one synthetic step and reducing overall yield. The aminomethyl compound can be directly coupled to carboxylic acid-containing pharmacophores using EDC/HOBt chemistry, enabling efficient library expansion .

Organic synthesis Building block procurement Parallel library synthesis

Regioisomeric Specificity: 5-Aminomethyl vs. 2-Aminothiophene-3-carboxamide Impact on Kinase Binding Mode

SAR from the thiophene-3-carboxamide JNK inhibitor series demonstrates that the position of the carboxamide is critical: moving it from the 3- to the 2-position on the thiophene ring abolishes JNK1 inhibition (IC₅₀ > 100 μM vs. 26.0 μM for the 3-carboxamide hit compound) [1]. In the target compound, the 3-carboxamide is retained while the 5-aminomethyl offers a vector for extension into the phosphate-binding loop or solvent-exposed region. Regioisomers such as 2-aminothiophene-3-carboxamide present the amine directly on the heterocycle at the 2-position, altering the electronic density of the thiophene and potentially disrupting key hydrogen bonds with the kinase hinge region (e.g., Gln37 in JNK) [1].

Kinase inhibitor Structure-based drug design Regioisomer comparison

Differentiation from 5-(Aminomethyl)thiophene-3-carboxylic Acid: Carboxamide Confers Metabolic Stability Advantages

The carboxamide group at the 3-position is resistant to esterase-mediated hydrolysis, in contrast to the corresponding carboxylic acid or ester derivatives. Thiophene-3-carboxamide analogs tested for microsomal stability showed half-lives (T₁/₂) of 18–27 minutes in rat microsomes [1]. While the target compound's specific T₁/₂ has not been reported, the class-level observation that the carboxamide is metabolically more stable than the acid (which undergoes rapid glucuronidation or oxidation of the thiophene ring) supports its use in cellular assays where extended exposure is required. The 5-(aminomethyl)thiophene-3-carboxylic acid (CAS not available) is likely to exhibit a shorter half-life due to phase II conjugation of the free acid [2].

ADME Metabolic stability Prodrug design

pKa Modulation: Aminomethyl Substituent Alters Amine Basicity Relative to Directly Attached Amino Analogs

The pKa of the primary amine in 5-(aminomethyl)thiophene-3-carboxamide is predicted to be ~9.5–10.0 (typical for a benzylamine-type –CH₂NH₂), whereas the amine in 5-aminothiophene-3-carboxamide is directly conjugated to the thiophene π-system, lowering its pKa to ~4.0–5.0 and rendering it largely unprotonated at physiological pH [1]. This difference in ionization state has consequences for target binding: the protonated aminomethyl group can engage in stronger charge-reinforced hydrogen bonds with aspartate or glutamate residues in kinase active sites (e.g., the DFG motif), while the neutral aromatic amine of 5-amino analogs cannot [2].

Physicochemical characterization Ionization state Bioavailability prediction

High-Value Application Scenarios for 5-(Aminomethyl)thiophene-3-carboxamide Based on Evidence Differentiation


Lead Optimization of Dual ATP–JIP Mimetic JNK Inhibitors Requiring a Solvent-Exposed Amine Vector

The 5-aminomethyl substituent provides a flexible, protonated amine handle that can be derivatized to extend into the solvent-exposed region of the JNK active site, mimicking the basic residues (e.g., Arg/Lys) of the JIP-1 D-domain peptide [1]. Unlike 5-methyl or 5-amino analogs that lack the correct charge or geometry, 5-(Aminomethyl)thiophene-3-carboxamide-based leads are poised to recapitulate the dual ATP–JIP binding mode described for compound 25 in the thiophene-3-carboxamide series [1]. Procurement for this application is justified when the goal is to install sulfonamide, urea, or amide extensions at the 5-position without disrupting the 3-carboxamide hinge-binding motif.

Fragment-Based Screening Library Design Utilizing a Soluble, Multifunctional Thiophene Core

With a low molecular weight (156.21 Da), favorable XLogP3 of −0.6, and two hydrogen-bond donors, 5-(Aminomethyl)thiophene-3-carboxamide satisfies the Rule of Three criteria for fragment-based lead discovery [1]. Its calculated tPSA (~89 Ų) and aqueous solubility advantage over 5-methylthiophene-3-carboxamide make it suitable for screening at high concentrations (≥1 mM) in biochemical assays, minimizing the risk of false negatives from aggregation or precipitation . Procurement for fragment libraries is supported when solubility and synthetic tractability for hit expansion are primary selection criteria.

Chemical Probe Synthesis Targeting Kinases with Acidic Residues in the Solvent-Front Pocket

The protonated aminomethyl group (pKa ~9.5–10.0) can form a salt bridge with conserved acidic residues (Asp/Glu) in the solvent-front or DFG-1 position of certain kinases [1], an interaction not accessible to the neutral 5-amino analog. This charge-assisted binding mode may confer selectivity for kinases that possess an anionic residue in this sub-pocket. The target compound is therefore a rational procurement choice for exploring chemical space around JNK2/3 (Glu-109) or p38α (Asp-112) solvent-front pockets, where the 5-aminomethyl vector can be exploited in structure-based design cycles .

Parallel Synthesis of Amide-Linked Compound Libraries for SAR Exploration

The free aliphatic amine of 5-(Aminomethyl)thiophene-3-carboxamide permits direct, high-yielding acylation with diverse carboxylic acid building blocks using standard EDC/HOBt coupling, without requiring protection of the 3-carboxamide [1]. This orthogonal reactivity enables parallel library synthesis in 96-well format, where each well receives a unique acid chloride or carboxylic acid, generating 48–96 analogs in a single workflow. In comparison, 5-methylthiophene-3-carboxamide would require two additional steps (radical bromination and nucleophilic displacement) to introduce a comparable diversity point, reducing throughput and increasing cost per compound.

Quote Request

Request a Quote for 5-(Aminomethyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.